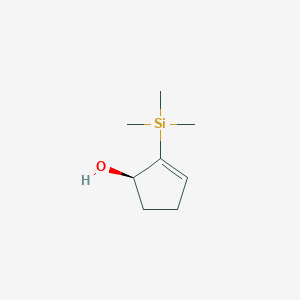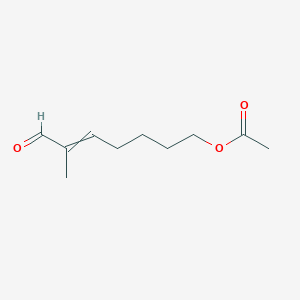![molecular formula C21H16N3O3P B12576680 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid CAS No. 194800-57-2](/img/structure/B12576680.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid is a chemical compound with the molecular formula C21H16N3O3P and a molecular weight of 389.34 g/mol . This compound is known for its unique structure, which includes a phosphonic acid group attached to a phenyl ring that is further connected to a pyridine moiety. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromophenylphosphonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions to form the desired product . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the phosphonic acid group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its phosphonic acid group. This interaction can lead to changes in the activity of these targets, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid include other phosphonic acid derivatives and pyridine-containing compounds. Some examples are:
This compound methyl ester: This compound has a similar structure but with a methyl ester group instead of the phosphonic acid group.
2,6-dipyridin-2-ylpyridine: This compound lacks the phosphonic acid group but retains the pyridine moiety. The uniqueness of this compound lies in its combination of the phosphonic acid group with the pyridine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
194800-57-2 |
|---|---|
Molekularformel |
C21H16N3O3P |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid |
InChI |
InChI=1S/C21H16N3O3P/c25-28(26,27)17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14H,(H2,25,26,27) |
InChI-Schlüssel |
NOXNGWXQHFWDNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)

![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)

![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)

![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)



